3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride 3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219949-11-7
VCID: VC2835008
InChI: InChI=1S/C12H16ClNO.ClH/c13-12-3-1-10(2-4-12)8-15-9-11-5-6-14-7-11;/h1-4,11,14H,5-9H2;1H
SMILES: C1CNCC1COCC2=CC=C(C=C2)Cl.Cl
Molecular Formula: C12H17Cl2NO
Molecular Weight: 262.17 g/mol

3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride

CAS No.: 1219949-11-7

Cat. No.: VC2835008

Molecular Formula: C12H17Cl2NO

Molecular Weight: 262.17 g/mol

* For research use only. Not for human or veterinary use.

3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride - 1219949-11-7

Specification

CAS No. 1219949-11-7
Molecular Formula C12H17Cl2NO
Molecular Weight 262.17 g/mol
IUPAC Name 3-[(4-chlorophenyl)methoxymethyl]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C12H16ClNO.ClH/c13-12-3-1-10(2-4-12)8-15-9-11-5-6-14-7-11;/h1-4,11,14H,5-9H2;1H
Standard InChI Key NPDBVNNMNSQDJQ-UHFFFAOYSA-N
SMILES C1CNCC1COCC2=CC=C(C=C2)Cl.Cl
Canonical SMILES C1CNCC1COCC2=CC=C(C=C2)Cl.Cl

Introduction

Chemical Identity and Structural Features

3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride consists of a pyrrolidine ring with a methoxymethyl substituent at the 3-position, where the methoxy portion is further substituted with a 4-chlorobenzyl group. The compound exists as a hydrochloride salt, which typically provides improved water solubility compared to the free base form. The presence of the chlorine atom at the para position of the benzyl group represents a key structural feature that distinguishes this compound from its isomeric counterparts .

The structural architecture of this compound includes several key components: a nitrogen-containing five-membered pyrrolidine ring that serves as the core structure; a methylene linker connecting the pyrrolidine to an oxygen atom forming an ether bond; a benzyl group with a chlorine substituent at the 4-position; and a hydrochloride salt formation at the pyrrolidine nitrogen. This specific arrangement of functional groups contributes to the compound's physicochemical properties and potential biological activities.

Physical and Chemical Properties

Based on comparative analysis with structurally related compounds, the following properties can be attributed to 3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride:

PropertyValueNotes
CAS Number1219949-11-7Unique identifier for the specific compound
Molecular FormulaC12H17Cl2NOIncludes the hydrochloride salt component
Molecular Weight262.17 g/molCalculated based on molecular formula
Physical AppearanceWhite to off-white solidTypical for pyrrolidine hydrochloride salts
SolubilityWater-solubleEnhanced by hydrochloride salt formation
IUPAC Name3-[(4-chlorophenyl)methoxymethyl]pyrrolidine;hydrochlorideSystematic chemical nomenclature

Comparison with Structurally Related Compounds

Understanding structural relationships with similar compounds provides valuable insights into potential properties and applications of 3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride. Two closely related compounds identified in the literature include:

CompoundCAS NumberStructural DistinctionMolecular FormulaMolecular Weight
3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride1219949-11-7Chlorine at 4-positionC12H17Cl2NO262.17 g/mol
3-(((3-Chlorobenzyl)oxy)methyl)pyrrolidine hydrochloride1219980-03-6Chlorine at 3-positionC12H17Cl2NO262.17 g/mol
3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride1219980-87-6Chlorine at 2-position; Different connectivity patternC11H15Cl2NO248.15 g/mol

These structural variations, particularly the position of the chlorine substituent on the benzyl ring, can significantly impact the electronic properties, three-dimensional conformation, and potential biological interactions of the molecules. The 4-position chlorine in our target compound creates a different electronic distribution compared to the 2- or 3-position isomers, potentially leading to distinct pharmacological profiles.

Current Research Status and Future Directions

The current research landscape for 3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride appears to be in early stages of exploration. Future research directions may include:

  • Comprehensive pharmacological profiling to determine specific receptor interactions and potential therapeutic applications.

  • Investigation of structure-activity relationships through systematic modification of the core structure.

  • Exploration as a synthetic intermediate in the development of more complex molecular architectures with enhanced biological activities.

  • Computational studies to predict potential binding modes with biological targets and guide further structural optimization.

The compound's unique structural features position it as a valuable chemical entity for continued investigation in pharmaceutical research and related fields.

Analytical Methods and Characterization

Standard analytical techniques likely employed for characterization of 3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and purity assessment.

  • Mass Spectrometry: To verify molecular weight and fragmentation patterns.

  • Infrared Spectroscopy: For identification of key functional groups including the ether linkage and hydrochloride salt formation.

  • High-Performance Liquid Chromatography (HPLC): For purity determination and quality control.

These analytical approaches collectively provide comprehensive characterization of the compound's identity, structural features, and purity profile, essential for research applications.

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